
Zinc isononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a coordination compound with the molecular formula 2C9H17O2.Zn and a molecular weight of 379.869 g/mol . This compound is widely used in various industrial applications due to its unique chemical properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc isononanoate can be synthesized through the reaction of zinc oxide or zinc hydroxide with isononanoic acid. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure complete conversion and high yield.
Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with isononanoic acid in a solvent such as toluene or xylene. The mixture is heated to a specific temperature, usually around 150-200°C, to facilitate the reaction. The product is then purified through filtration and distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Zinc isononanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and other by-products.
Reduction: Under certain conditions, it can be reduced to elemental zinc.
Substitution: It can participate in substitution reactions where the isononanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and isononanoic acid derivatives.
Reduction: Elemental zinc and reduced organic by-products.
Substitution: New zinc coordination compounds with different ligands.
Scientific Research Applications
Zinc isononanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: It has been studied for its potential antimicrobial properties and its role in zinc metabolism.
Medicine: Research has explored its use in topical formulations for skin protection and wound healing.
Industry: It is used as a stabilizer in the production of plastics and as a corrosion inhibitor in coatings and paints .
Mechanism of Action
The mechanism of action of zinc isononanoate involves its ability to release zinc ions (Zn²⁺) in solution. These zinc ions can interact with various molecular targets, including enzymes and proteins, to exert their effects. Zinc ions play a crucial role in catalytic, structural, and regulatory functions within biological systems .
Comparison with Similar Compounds
Zinc stearate: Another zinc salt used as a lubricant and release agent in the rubber and plastics industries.
Zinc oxide: Widely used in sunscreens, cosmetics, and as a semiconductor material.
Zinc acetate: Used in dietary supplements and as a reagent in chemical synthesis.
Uniqueness of Zinc Isononanoate: this compound is unique due to its specific ligand structure, which imparts distinct solubility and stability properties. Unlike zinc stearate, which is primarily used for its lubricating properties, this compound is valued for its role as a stabilizer and corrosion inhibitor .
Properties
CAS No. |
84418-64-4 |
|---|---|
Molecular Formula |
C18H34O4Zn |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
zinc;7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.Zn/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
PRVOZLJUKNOQIT-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione](/img/structure/B12793860.png)
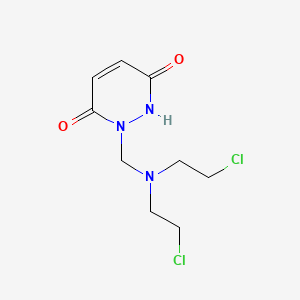
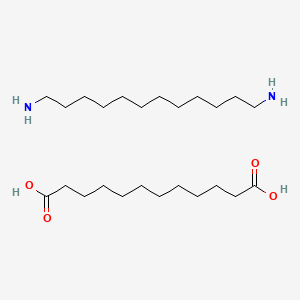


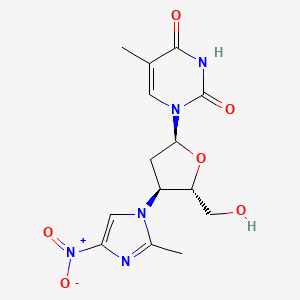
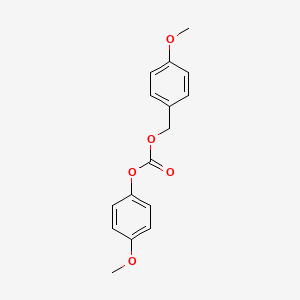
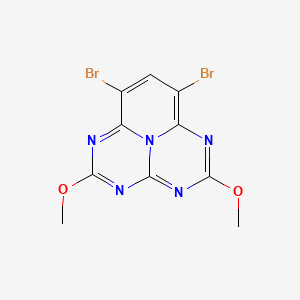
![1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol](/img/structure/B12793912.png)
![(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B12793913.png)

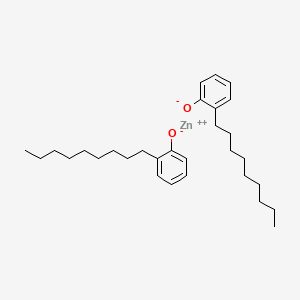
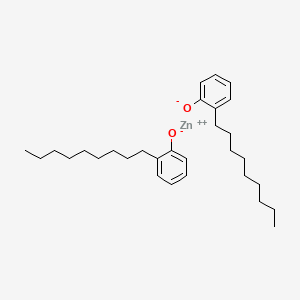
![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)
